Trityl Azide: A Comprehensive Technical Guide for Researchers
Trityl Azide: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of trityl azide (B81097), a versatile reagent in organic synthesis.
This technical guide provides a detailed overview of trityl azide (azidotriphenylmethane), a key reagent in synthetic chemistry. With its unique structural features, trityl azide serves as a valuable tool for the introduction of the azide functionality in a variety of molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical and physical properties, detailed experimental protocols, and an examination of its reactivity and safety considerations.
Core Chemical Properties and Structure
Trityl azide is a colorless, crystalline solid.[1] The bulky trityl group significantly influences its physical and chemical properties, rendering it a sterically hindered and relatively stable organic azide. While it is known to be sensitive to shock and heat, some sources indicate it is not impact-sensitive and its decomposition occurs at temperatures above 110°C.[1][2]
Physicochemical Data
A summary of the key physicochemical properties of trityl azide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₅N₃ | [1][3] |
| Molecular Weight | 285.34 g/mol | [1][3] |
| Melting Point | 61-62 °C | [1][4][5] |
| Boiling Point | 90-100 °C | [4] |
| Appearance | White to pale yellow crystalline solid | [1][6] |
| IUPAC Name | Azidotriphenylmethane | |
| Synonyms | Triphenylmethyl azide, (Azidomethyl)benzene | [1][5] |
| CAS Number | 14309-25-2 | [1][3] |
| SMILES | N=N=N=C(c1ccccc1)(c2ccccc2)c3ccccc3 | |
| InChI Key | OZHQKHFCDZKWFC-UHFFFAOYSA-N |
Structural Representation
The structure of trityl azide is characterized by a central quaternary carbon atom bonded to three phenyl rings and an azide functional group.
Synthesis of Trityl Azide
The most common method for the synthesis of trityl azide involves the nucleophilic substitution of trityl chloride with an azide salt, typically sodium azide. The reaction is generally carried out in an aprotic polar solvent.
Experimental Protocol: Synthesis from Trityl Chloride and Sodium Azide
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
Trityl chloride (1.0 eq)
-
Sodium azide (2.1-2.5 eq)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Toluene
Procedure:
-
To a solution of trityl chloride in anhydrous DMF or acetonitrile, add sodium azide.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours.[3] In some procedures, a second portion of sodium azide is added to drive the reaction to completion.[3]
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of a non-polar solvent like hexane and filtered through a pad of silica gel to remove polar impurities.[2]
-
The product is crystallized from a suitable solvent system, such as pentane or hexane, to yield trityl azide as a crystalline solid.[2]
Reactivity and Applications
Trityl azide is primarily used as a reagent for the introduction of the azide group into organic molecules. The steric bulk of the trityl group can offer regioselectivity in certain reactions.
Nucleophilic Azide Source
Trityl azide can serve as a source of the azide nucleophile in substitution reactions, particularly for the synthesis of other azide compounds from corresponding amines.[1]
Cycloaddition Reactions
While organic azides are well-known for their participation in [3+2] cycloaddition reactions (click chemistry), trityl azide is reported to be a relatively unreactive partner in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), likely due to steric hindrance from the bulky trityl group.[2]
Spectroscopic Characterization
The structure of trityl azide can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of trityl azide in d6-DMSO shows multiplets in the aromatic region, typically around δ 7.2-7.4 ppm, corresponding to the protons of the three phenyl rings.[2]
-
¹³C NMR: The carbon NMR spectrum in d6-DMSO exhibits signals for the aromatic carbons and a characteristic signal for the quaternary carbon attached to the azide group at approximately δ 77 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum of trityl azide displays a characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide group (N₃) in the region of 2100-2170 cm⁻¹.
Safety and Handling
Trityl azide is a potentially hazardous material and should be handled with appropriate safety precautions. It is reported to be sensitive to shock and heat.[1] Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Due to the potential for explosive decomposition of azides, it is crucial to avoid contact with heavy metals and strong acids.
Conclusion
Trityl azide is a valuable reagent for the introduction of the azide functionality in organic synthesis. Its synthesis is straightforward, and its chemical properties are largely dictated by the sterically demanding trityl group. While its reactivity in certain cycloaddition reactions is limited, it remains a useful tool for specific synthetic transformations. Researchers and professionals in drug development should be aware of its properties, synthetic methods, and safety considerations to effectively and safely utilize this compound in their work.
References
- 1. Cas 14309-25-2,Trityl azide | lookchem [lookchem.com]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. Trityl azide synthesis - chemicalbook [chemicalbook.com]
- 4. Trityl azide | 14309-25-2 [amp.chemicalbook.com]
- 5. Trityl azide Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. niainnovation.in [niainnovation.in]
